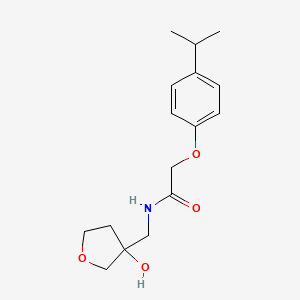

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-12(2)13-3-5-14(6-4-13)21-9-15(18)17-10-16(19)7-8-20-11-16/h3-6,12,19H,7-11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEIMLZBWBQDIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a hydroxytetrahydrofuran moiety and an isopropylphenoxy group. The presence of these functional groups contributes to its biological activity, particularly in targeting specific receptors or enzymes.

| Component | Structure | Function |

|---|---|---|

| 3-Hydroxytetrahydrofuran | Structure | Acts as a pharmaceutical intermediate |

| 4-Isopropylphenoxy | - | Enhances lipophilicity and receptor binding |

The biological activity of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide is primarily attributed to its interaction with various biological targets:

- Cholinergic Pathways : The compound may exhibit cholinergic antagonist properties, influencing neurotransmitter release and receptor activation .

- Urease Inhibition : Similar compounds have shown urease inhibitory activity, which could be beneficial in treating infections caused by Helicobacter pylori .

- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against tumor cell lines, suggesting possible applications in cancer therapy .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide:

- Tumor Cell Cytotoxicity : In vitro assays demonstrated that derivatives with similar structures were selectively cytotoxic to human tumor cells while sparing normal cells. This selectivity could be a crucial factor for therapeutic applications .

- Anti-H. pylori Activity : Compounds with similar functional groups have been shown to possess comparable anti-H. pylori activity to established treatments like metronidazole, indicating that N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide may also exhibit this property .

Pharmacological Studies

Pharmacological evaluations have highlighted the following aspects:

- Binding Affinity : The compound's ability to bind selectively to specific receptors can enhance its therapeutic index, minimizing side effects while maximizing efficacy .

- Synthesis and Derivatives : Research into the synthesis of analogs has revealed that modifications can significantly impact biological activity, suggesting a pathway for optimizing therapeutic properties .

Comparison with Similar Compounds

Key Observations :

- Yield : Bulky substituents (e.g., isoleucine methyl ester in Compound 32) reduce synthetic efficiency (51% vs. 82% for n-butyl).

- Melting Point : Polar groups like hydroxyl (Compound 31) increase melting points (84°C vs. 75°C for n-butyl).

- Stereochemistry : Chiral centers (e.g., in Compound 32) introduce optical activity, relevant for biological interactions.

The target compound’s 3-hydroxytetrahydrofuran-3-ylmethyl group is more polar than n-butyl but less bulky than isoleucine methyl ester. This may result in intermediate yields (50–70%) and melting points (70–90°C).

Analogues with Tetrahydrofuran Moieties ()

- Cyprofuram (): Contains a tetrahydro-2-oxo-3-furanyl group linked to a cyclopropanecarboxamide. Used as a fungicide, its tetrahydrofuran ring enhances membrane permeability.

- Compound 3 from : Features a tetrahydro-2H-pyran-3-yl group and exhibits cytotoxicity (43.2% mortality in brine shrimp assay).

Comparison with Target Compound :

- Hydroxyl Group: The target’s 3-hydroxytetrahydrofuran group may improve water solubility compared to cyprofuram’s non-hydroxylated furan.

Acetamide Derivatives with Aromatic Substituents ()

- N-[3-(Acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide (): Shares the 4-isopropylphenoxy group but substitutes the nitrogen with a 3-acetylaminophenyl group. Predicted pKa: 12.96 (weak base). Density: 1.190 g/cm³.

- 2-(4-isopropylphenoxy)-N-((7-(trifluoromethyl)...)acetamide (): Contains a trifluoromethyl-triazolo-pyridine group, enhancing lipophilicity.

Key Differences :

- Polarity: The target’s hydroxytetrahydrofuran group increases polarity compared to ’s acetylaminophenyl.

- Biological Targets : Fluorinated groups () often improve metabolic stability, while hydroxyl groups may facilitate hydrogen bonding.

Q & A

Basic Research Questions

What are optimized synthetic routes for N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide?

Methodological Answer:

Synthesis typically involves multi-step reactions, adapting strategies from structurally related acetamides. For example:

- Step 1: React 4-isopropylphenol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃) to form 2-(4-isopropylphenoxy)acetyl chloride .

- Step 2: Couple the intermediate with 3-(aminomethyl)-3-hydroxytetrahydrofuran via nucleophilic acyl substitution. Solvent choice (e.g., dichloromethane) and temperature (0–25°C) are critical for yield optimization .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Table 1: Example Reaction Conditions for Analogous Acetamides

| Starting Material | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylphenol | Chloroacetyl chloride | DCM | 78 | |

| 3-Hydroxytetrahydrofuran derivative | Acetyl chloride | THF | 65 |

Which spectroscopic techniques are recommended for structural elucidation?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detect hydroxyl (O-H, ~3300 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Table 2: Predicted Spectral Peaks for Key Functional Groups

| Functional Group | ¹H NMR (δ) | ¹³C NMR (δ) | IR (cm⁻¹) |

|---|---|---|---|

| Tetrahydrofuran -OH | 2.5–3.5 | 70–80 | 3300 |

| Acetamide C=O | - | 170–175 | 1650 |

| 4-Isopropylphenoxy | 1.2–1.3 | 22–25 | - |

Advanced Research Questions

How can contradictions in biological activity data be resolved?

Methodological Answer:

- Purity Assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities >98% (see USP methods in ).

- Structural Analog Comparison: Test analogs (e.g., N-(3-chloro-2-methylphenyl) derivatives ) under identical assay conditions to isolate substituent effects.

- Dose-Response Studies: Perform IC₅₀/EC₅₀ assays in triplicate to assess reproducibility. For example, discrepancies in enzyme inhibition may arise from solvent (DMSO vs. ethanol) effects .

What strategies improve the compound’s stability under experimental conditions?

Methodological Answer:

- Storage: Lyophilize and store at -20°C in amber vials to prevent hydrolysis (validated in for similar acetamides).

- Formulation: Use cyclodextrin encapsulation or PEG-based matrices to enhance aqueous solubility and reduce degradation .

- Degradation Studies: Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify breakdown products (e.g., hydrolyzed acetamide) .

How can computational modeling guide SAR studies for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding interactions with target proteins (e.g., cyclooxygenase-2). Focus on the tetrahydrofuran hydroxyl group’s hydrogen-bonding potential .

- QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond donors using datasets from analogs (e.g., N-(4-chloro-2-nitrophenyl) derivatives ).

- MD Simulations: Simulate solvation dynamics in water/ethanol mixtures (GROMACS) to correlate stability with solvent choice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.